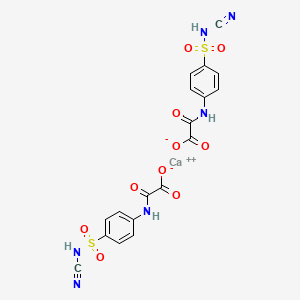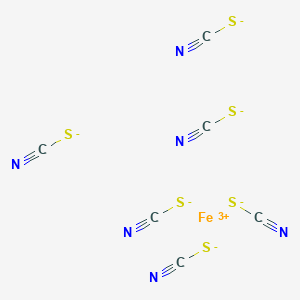
Ammonium tris(1-methylethyl)naphthalenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium tris(1-methylethyl)naphthalenesulphonate is a chemical compound with the molecular formula C19H29NO3S. It is known for its unique structure, which includes a naphthalene ring substituted with three isopropyl groups and a sulfonate group, balanced by an ammonium ion. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium tris(1-methylethyl)naphthalenesulphonate typically involves the sulfonation of tris(1-methylethyl)naphthalene. This process is carried out by reacting tris(1-methylethyl)naphthalene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonate group. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
Ammonium tris(1-methylethyl)naphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid or thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
Ammonium tris(1-methylethyl)naphthalenesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, dyes, and surfactants.
作用機序
The mechanism of action of ammonium tris(1-methylethyl)naphthalenesulphonate involves its interaction with molecular targets through its sulfonate group. This group can form ionic bonds and hydrogen bonds with various biomolecules, affecting their structure and function. The compound’s isopropyl groups contribute to its hydrophobic interactions, enhancing its binding affinity to certain targets .
類似化合物との比較
Similar Compounds
Ammonium tris(1-methylethyl)benzenesulphonate: Similar structure but with a benzene ring instead of a naphthalene ring.
Ammonium tris(1-methylethyl)phenylsulphonate: Contains a phenyl ring instead of a naphthalene ring.
Ammonium tris(1-methylethyl)toluenesulphonate: Features a toluene ring with similar substituents.
Uniqueness
Ammonium tris(1-methylethyl)naphthalenesulphonate is unique due to its naphthalene ring, which provides additional stability and distinct chemical properties compared to its benzene, phenyl, and toluene counterparts. This uniqueness makes it particularly valuable in applications requiring specific interactions and stability .
特性
CAS番号 |
84455-46-9 |
|---|---|
分子式 |
C19H26O3S.H3N C19H29NO3S |
分子量 |
351.5 g/mol |
IUPAC名 |
azanium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H26O3S.H3N/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);1H3 |
InChIキー |
RTXXSGZDJZCXKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















